![molecular formula C30H33O3P3 B14404713 Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate CAS No. 87213-54-5](/img/structure/B14404713.png)
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate is an organophosphorus compound known for its unique structure and versatile applications. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it valuable in coordination chemistry. This compound is often used in various catalytic processes and has significant importance in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate typically involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane. The reaction proceeds as follows:
2NaP(C6H5)2+ClCH2CH2Cl→(C6H5)2PCH2CH2P(C6H5)2+2NaCl
This reaction is carried out under an inert atmosphere to prevent oxidation of the phosphide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize the compound to its oxide form.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Substitution: Halogenated reagents and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to prepare metal complexes.
Industry: Used in the production of various chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy and increasing reaction rates. The compound’s bidentate nature allows it to form strong, stable bonds with metal centers, making it an effective ligand in many catalytic systems .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry.
Diethylphosphite: Another organophosphorus compound with different reactivity and applications.
Diphenylphosphine oxide: A related compound with similar oxidation properties.
Uniqueness
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various catalytic processes and scientific research applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
87213-54-5 |
|---|---|
Fórmula molecular |
C30H33O3P3 |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
(1-diethoxyphosphoryl-2-diphenylphosphanylethyl)-diphenylphosphane |
InChI |
InChI=1S/C30H33O3P3/c1-3-32-36(31,33-4-2)30(35(28-21-13-7-14-22-28)29-23-15-8-16-24-29)25-34(26-17-9-5-10-18-26)27-19-11-6-12-20-27/h5-24,30H,3-4,25H2,1-2H3 |
Clave InChI |
VEASFCNREMZTQP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


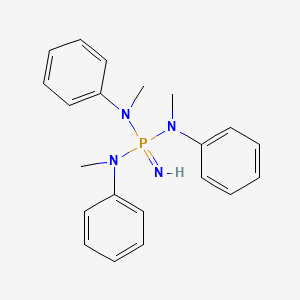

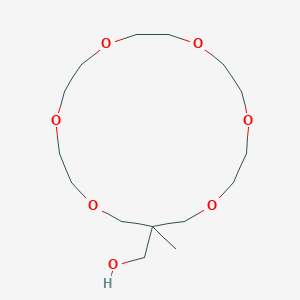
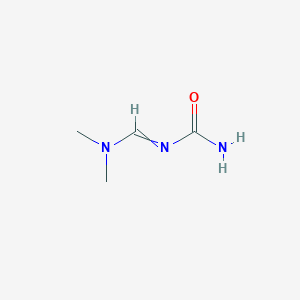
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
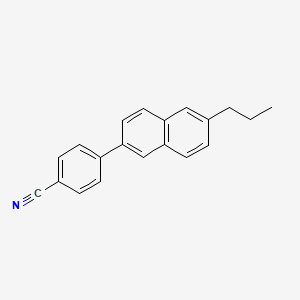
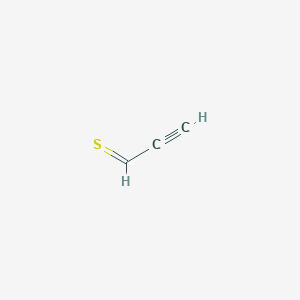
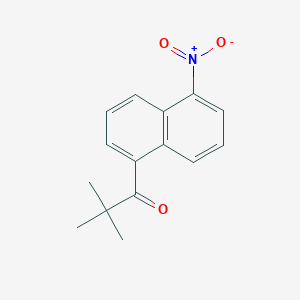
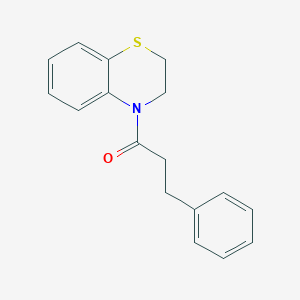

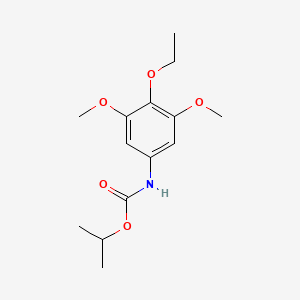
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)

![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
